Cas no 1396746-27-2 (N-2-(dimethylamino)pyrimidin-5-ylpyridine-3-carboxamide)

N-2-(dimethylamino)pyrimidin-5-ylpyridine-3-carboxamide is a heterocyclic compound featuring a pyrimidine-pyridine core with a dimethylamino substituent. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its pyrimidine moiety enhances binding affinity in target interactions, while the pyridine-carboxamide group contributes to solubility and stability. The dimethylamino group further modulates reactivity, facilitating selective functionalization. This compound is particularly useful in the development of kinase inhibitors and other biologically active molecules due to its ability to engage in hydrogen bonding and π-stacking interactions. Its well-defined synthetic route ensures high purity and reproducibility for research applications.
N-2-(dimethylamino)pyrimidin-5-ylpyridine-3-carboxamide structure
1396746-27-2 structure
Product Name:N-2-(dimethylamino)pyrimidin-5-ylpyridine-3-carboxamide
CAS No:1396746-27-2
MF:C12H13N5O
MW:243.264521360397
CID:6061939
PubChem ID:71789957
Update Time:2025-10-28

N-2-(dimethylamino)pyrimidin-5-ylpyridine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-2-(dimethylamino)pyrimidin-5-ylpyridine-3-carboxamide
    • AKOS024539793
    • F6222-0086
    • N-(2-(dimethylamino)pyrimidin-5-yl)nicotinamide
    • N-[2-(dimethylamino)pyrimidin-5-yl]pyridine-3-carboxamide
    • 1396746-27-2
    • Inchi: 1S/C12H13N5O/c1-17(2)12-14-7-10(8-15-12)16-11(18)9-4-3-5-13-6-9/h3-8H,1-2H3,(H,16,18)
    • InChI Key: VDGVNUPPKMNKAC-UHFFFAOYSA-N
    • SMILES: O=C(C1C=NC=CC=1)NC1C=NC(=NC=1)N(C)C

Computed Properties

  • Exact Mass: 243.11201006g/mol
  • Monoisotopic Mass: 243.11201006g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 276
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 71Ų

N-2-(dimethylamino)pyrimidin-5-ylpyridine-3-carboxamide Pricemore >>

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Additional information on N-2-(dimethylamino)pyrimidin-5-ylpyridine-3-carboxamide

Professional Introduction to N-2-(dimethylamino)pyrimidin-5-ylpyridine-3-carboxamide (CAS No. 1396746-27-2)

N-2-(dimethylamino)pyrimidin-5-ylpyridine-3-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 1396746-27-2, represents a novel chemical entity with a unique structural framework that has prompted extensive research and exploration. The molecular structure of this compound features a pyrimidine core linked to a pyridine moiety through an amide bond, with a dimethylamino group attached to the pyrimidine ring. This configuration not only makes it an intriguing subject for synthetic chemistry but also opens up numerous possibilities for its application in drug discovery and development.

The significance of N-2-(dimethylamino)pyrimidin-5-ylpyridine-3-carboxamide lies in its potential biological activities. The presence of the dimethylamino group and the amide functionality suggests that this compound may exhibit properties such as kinase inhibition, which is a critical target in the treatment of various cancers and inflammatory diseases. Recent studies have highlighted the importance of pyrimidine and pyridine derivatives in the development of small-molecule inhibitors due to their ability to interact with biological targets with high specificity and affinity.

In the realm of academic research, N-2-(dimethylamino)pyrimidin-5-ylpyridine-3-carboxamide has been studied for its role in modulating enzyme activity. Specifically, researchers have been investigating its potential as an inhibitor of Janus kinases (JAKs), which are involved in various signaling pathways that regulate immune responses and cell growth. The ability of this compound to modulate JAK activity could make it a valuable candidate for therapeutic intervention in autoimmune disorders and leukemias. Furthermore, its structural features may allow it to serve as a scaffold for further derivatization, leading to the development of more potent and selective inhibitors.

The synthesis of N-2-(dimethylamino)pyrimidin-5-ylpyridine-3-carboxamide is another area of intense interest. The multi-step synthetic route involves key transformations such as condensation reactions, cyclization, and functional group modifications. Advanced synthetic methodologies, including transition metal-catalyzed reactions and asymmetric synthesis, have been employed to achieve high yields and enantiopurity. These synthetic strategies not only enhance the accessibility of the compound but also provide insights into the development of more complex molecular architectures.

From a medicinal chemistry perspective, the pharmacokinetic properties of N-2-(dimethylamino)pyrimidin-5-ylpyridine-3-carboxamide are crucial for its potential therapeutic applications. Studies have been conducted to evaluate its solubility, stability, bioavailability, and metabolic pathways. These investigations aim to optimize the compound's pharmacokinetic profile, ensuring that it can be effectively delivered to target tissues and exhibit sustained biological activity. Additionally, computational modeling techniques have been utilized to predict how this compound interacts with biological targets at the molecular level, providing valuable insights into its mechanism of action.

The role of computational chemistry in understanding the behavior of N-2-(dimethylamino)pyrimidin-5-ylpyridine-3-carboxamide cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations have been employed to elucidate its interactions with proteins and other biomolecules. These computational approaches not only enhance our understanding of its biological activity but also aid in the design of analogs with improved properties. By integrating experimental data with computational predictions, researchers can accelerate the drug discovery process and identify promising candidates for further development.

In conclusion, N-2-(dimethylamino)pyrimidin-5-ylpyridine-3-carboxamide (CAS No. 1396746-27-2) represents a significant advancement in pharmaceutical chemistry. Its unique structural features, potential biological activities, and synthetic accessibility make it a valuable asset in the quest for novel therapeutics. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of the most challenging diseases faced by humanity today.

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